Benzyl 5-(benzyloxy)pyrazine-2-carboxylate
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Overview
Description
“Benzyl 5-(benzyloxy)pyrazine-2-carboxylate” is a chemical compound with the molecular formula C19H16N2O3 . It has a molecular weight of 320.34 . This compound is a research use only product .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the retrieved data. It is known that it has a molecular weight of 320.34 .
Scientific Research Applications
Synthesis and Antimicrobial Activity
One significant application of benzyl 5-(benzyloxy)pyrazine-2-carboxylate derivatives is in the synthesis of new compounds with potential antimicrobial activities. For instance, Abdel-Gawad et al. (2003) synthesized 2-Benzyl- and 2-aryloxymethyl-3-amino-1-phenyl-pyrazolo[3,4-d]pyrimidine-4-ones by reacting arylacetylamino derivatives with hydrazine hydrate. Some of these synthesized compounds exhibited antimicrobial activity at concentrations comparable to reference antibacterial and antifungal agents, demonstrating the utility of this compound derivatives in developing new antimicrobial agents (Abdel-Gawad et al., 2003).
Synthesis and Biological Evaluation of Pyrazine Derivatives
Servusová et al. (2012) reported the synthesis of a series of amides by aminolysis of substituted pyrazinecarboxylic acid chlorides with substituted benzylamines. These compounds were evaluated for their antimycobacterial, antifungal, and antibacterial activities, as well as their ability to inhibit photosynthesis. One compound, in particular, showed high antimycobacterial activity against Mycobacterium tuberculosis, highlighting the potential of this compound derivatives in tuberculosis treatment research (Servusová et al., 2012).
Development of Antitumor Agents
In the search for novel antitumor agents, Cui et al. (2019) designed and synthesized a series of 1H-benzofuro[3,2-c]pyrazole derivatives. Their study involved the conversion of 6-methoxybenzofuran-3(2H)-one with LiHMDS followed by reaction with 3-substitued phenyl isothiocyanate, leading to the formation of thioamide intermediates. These intermediates then underwent condensation with hydrazine monohydrate to produce benzofuropyrazole derivatives. Some of these derivatives showed promising tumor cell growth inhibitory activity, particularly against leukemia and lung tumor cells, indicating the potential role of this compound derivatives in cancer research (Cui et al., 2019).
Anti-arthritic Properties
Research by Shabbir et al. (2014) on benzothiazine and pyrazole derivatives, which share a similar structural motif to this compound, demonstrated significant anti-arthritic activity. Their study involved the synthesis of N'-arylmethylidene-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)yl)acetohydrazides compounds and testing their effects on a rat model of arthritis induced by Freund's complete adjuvant. The results showed notable anti-inflammatory and immunomodulatory effects, suggesting potential applications of this compound derivatives in the development of anti-arthritic medications (Shabbir et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
benzyl 5-phenylmethoxypyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-19(24-14-16-9-5-2-6-10-16)17-11-21-18(12-20-17)23-13-15-7-3-1-4-8-15/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZWLYBVZPZMHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(N=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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